N-benzylhydroxylamine
Overview
Description
N-benzylhydroxylamine is an organic compound with the molecular formula C7H9NO. It is a hydroxylamine derivative where the nitrogen atom is bonded to a benzyl group. This compound is known for its versatility in synthetic organic chemistry, particularly in the formation of carbon-nitrogen bonds.
Mechanism of Action
Target of Action
N-Benzylhydroxylamine is a N-substituted-hydroxylamine . It primarily targets arylamine molecules and plays a crucial role in the construction of 1,2,5-trisubstituted imidazoles .
Mode of Action
The compound interacts with its targets through a unique process known as α-C (sp3)–H activation strategy . This process involves the use of this compound hydrochloride as a “C1N1 synthon” in a [2+2+1] cyclization . The key to this process lies in capturing arylamines by in situ generated novel acyl ketonitrone intermediates . Subsequent tautomerization activates the α-C (sp3)–H of N-benzylhydroxylamines, breaking through its inherent reaction mode and achieving N, α-C site-selective cyclization .
Biochemical Pathways
This compound affects the biochemical pathway involved in the synthesis of 1,2,5-trisubstituted imidazoles . This process is significant for the construction of complex molecules and allows for scale-up synthesis and late-stage modification .
Pharmacokinetics
Its use in the synthesis of complex molecules suggests that it may have significant bioavailability .
Result of Action
The action of this compound results in the construction of 1,2,5-trisubstituted imidazoles . This is achieved through the novel process of α-C (sp3)–H activation strategy .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzylhydroxylamine can be synthesized through various methods. One common approach involves the reaction of benzylamine with hydroxylamine hydrochloride in the presence of a base. Another method includes the reduction of benzyl nitrite with sodium borohydride. Additionally, this compound can be prepared by the reaction of benzyl chloride with hydroxylamine in an aqueous medium .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of benzyl nitrite. This method is favored due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-benzylhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and nitroxyl radicals.
Reduction: Reduction of this compound can yield benzylamine.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often occur in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzaldehyde
Reduction: Benzylamine
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- O-benzylhydroxylamine
- N-methylhydroxylamine
- N-phenylhydroxylamine
Uniqueness
N-benzylhydroxylamine is unique due to its benzyl group, which imparts specific reactivity and stability. Compared to O-benzylhydroxylamine, this compound has a different substitution pattern, leading to distinct chemical properties and applications. Its ability to participate in a wide range of reactions makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
N-benzylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-8-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCDXCQFSONNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383181 | |
Record name | N-benzylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-30-0 | |
Record name | Benzylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-benzylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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